5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes multiple functional groups such as chloro, hydroxy, and phenylethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 5-chloro-2-(2-phenylethoxy)aniline under appropriate conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Known for its anticestodal activity.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Used as an intermediate in the synthesis of glyburide.
Uniqueness
5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
648922-61-6 |
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Molecular Formula |
C21H17Cl2NO3 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H17Cl2NO3/c22-15-6-8-19(25)17(12-15)21(26)24-18-13-16(23)7-9-20(18)27-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,24,26) |
InChI Key |
RVURXUICUBTHER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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